molecular formula C20H25N3O2 B2976951 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone CAS No. 2309575-77-5

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone

Cat. No. B2976951
CAS RN: 2309575-77-5
M. Wt: 339.439
InChI Key: OIRDTWQICUCWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H25N3O2 and its molecular weight is 339.439. The purity is usually 95%.
The exact mass of the compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are key regulators of intracellular responses triggered by many proinflammatory cytokines . They play a crucial role in the regulation of specific inflammatory genes and adaptive immune responses .

Mode of Action

The compound interacts with its targets, JAK1 and TYK2, through a mechanism based on protein degradation targeting chimeras (PROTACs) . It uses E3 ligase to mediate the ubiquitination and degradation of JAK1 and TYK2 . This leads to the effective inhibition of proinflammatory cytokine release, thereby alleviating inflammation .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By degrading JAK1 and TYK2, it significantly inhibits Type I, II, and III adaptive immunity . This results in the downregulation of the inflammatory response.

Result of Action

The degradation of JAK1 and TYK2 by the compound leads to significant inhibition of adaptive immunity . This results in a marked reduction in the severity of conditions like atopic dermatitis (AD), as evidenced by the clearance of skin lesions and improvement in the AD severity score (SCORAD) .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, the unique structure of the skin can limit the efficacy of locally applied JAK inhibitors in treating AD . The use of this compound in a topical formulation provides a promising low-frequency and low-dose treatment method for ad .

properties

IUPAC Name

(4-propan-2-yloxyphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14(2)25-19-8-4-15(5-9-19)20(24)23-16-6-7-17(23)13-18(12-16)22-11-3-10-21-22/h3-5,8-11,14,16-18H,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDTWQICUCWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.